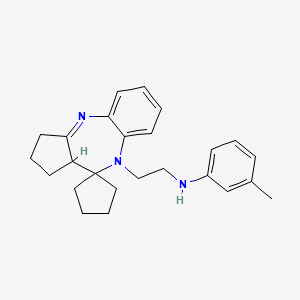

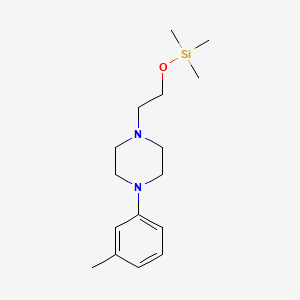

Piperazine, 1-(3-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Methylphenyl)-4-(2-((Trimethylsilyl)oxy)ethyl)piperazin ist eine Verbindung, die zur Piperazinfamilie gehört, die für ihre vielfältigen Anwendungen in der medizinischen Chemie und organischen Synthese bekannt ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(3-Methylphenyl)-4-(2-((Trimethylsilyl)oxy)ethyl)piperazin beinhaltet typischerweise die Reaktion von 1-(3-Methylphenyl)piperazin mit einem geeigneten Silylierungsmittel wie Trimethylsilylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Silylethers zu verhindern .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Laborsynthese unter Verwendung größerer Reaktoren und die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren könnte ebenfalls in Betracht gezogen werden, um die Effizienz des Syntheseprozesses zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1-(3-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- typically involves the reaction of 1-(3-methylphenyl)piperazine with a suitable silylating agent such as trimethylsilyl chloride in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(3-Methylphenyl)-4-(2-((Trimethylsilyl)oxy)ethyl)piperazin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um sauerstoffhaltige funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um bestimmte funktionelle Gruppen in ihre reduzierten Formen umzuwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

Substitution: Nukleophile wie Alkylhalogenide, Arylhalogenide und andere Elektrophile in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten oder Ketonderivaten führen, während die Reduktion zu Amin- oder Alkoholderivaten führen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer breiten Palette von Derivaten führt.

Wissenschaftliche Forschungsanwendungen

1-(3-Methylphenyl)-4-(2-((Trimethylsilyl)oxy)ethyl)piperazin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften.

Medizin: Wird aufgrund seiner einzigartigen strukturellen Merkmale als potenzieller Wirkstoffkandidat für verschiedene therapeutische Anwendungen untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und Katalysatoren für industrielle Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(3-Methylphenyl)-4-(2-((Trimethylsilyl)oxy)ethyl)piperazin ist nicht gut dokumentiert. Wie andere Piperazinderivate interagiert es wahrscheinlich mit spezifischen molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Ionenkanälen. Das Vorhandensein der 3-Methylphenyl- und 2-((Trimethylsilyl)oxy)ethyl-Gruppen kann seine Bindungsaffinität und Selektivität gegenüber diesen Zielstrukturen beeinflussen und seine biologische Aktivität modulieren.

Wirkmechanismus

The mechanism of action of piperazine, 1-(3-methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is not well-documented. like other piperazine derivatives, it is likely to interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the 3-methylphenyl and 2-((trimethylsilyl)oxy)ethyl groups may influence its binding affinity and selectivity towards these targets, modulating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(3-Methylphenyl)piperazin: Fehlt die 2-((Trimethylsilyl)oxy)ethyl-Gruppe, wodurch es weniger hydrophob und möglicherweise weniger bioverfügbar ist.

4-(2-((Trimethylsilyl)oxy)ethyl)piperazin: Fehlt die 3-Methylphenyl-Gruppe, was seine aromatischen Wechselwirkungen mit biologischen Zielstrukturen reduzieren kann.

Einzigartigkeit

1-(3-Methylphenyl)-4-(2-((Trimethylsilyl)oxy)ethyl)piperazin ist einzigartig aufgrund des Vorhandenseins sowohl der 3-Methylphenyl- als auch der 2-((Trimethylsilyl)oxy)ethyl-Gruppe. Diese Kombination von Substituenten kann seine chemische Stabilität, Hydrophobizität und potenzielle biologische Aktivität im Vergleich zu ähnlichen Verbindungen verbessern .

Eigenschaften

CAS-Nummer |

118161-83-4 |

|---|---|

Molekularformel |

C16H28N2OSi |

Molekulargewicht |

292.49 g/mol |

IUPAC-Name |

trimethyl-[2-[4-(3-methylphenyl)piperazin-1-yl]ethoxy]silane |

InChI |

InChI=1S/C16H28N2OSi/c1-15-6-5-7-16(14-15)18-10-8-17(9-11-18)12-13-19-20(2,3)4/h5-7,14H,8-13H2,1-4H3 |

InChI-Schlüssel |

SXYIQXDOGOVCMR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)CCO[Si](C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.